molecular formula C17H27F2N5O B6758195 N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide

N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide

Cat. No.: B6758195
M. Wt: 355.4 g/mol
InChI Key: NJFSJPBJPZVYMR-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a difluorocyclohexyl group, a triazole ring, and a piperidine carboxamide moiety

Properties

IUPAC Name

N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27F2N5O/c1-12-20-13(2)24(22-12)11-14-5-4-8-23(10-14)16(25)21-15-6-3-7-17(18,19)9-15/h14-15H,3-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFSJPBJPZVYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2CCCN(C2)C(=O)NC3CCCC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Difluorocyclohexyl Intermediate: This step involves the fluorination of cyclohexane to introduce the difluoro groups. Common reagents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Coupling of Intermediates: The difluorocyclohexyl intermediate is then coupled with the triazole-containing intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Piperidine Carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorocyclohexyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: mCPBA, under mild conditions.

    Reduction: LiAlH4, typically in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide can be used as a probe to study enzyme interactions and protein-ligand binding due to its triazole moiety, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the difluorocyclohexyl group.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the difluorocyclohexyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-difluorocyclohexyl)-3-[(1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide: Lacks the dimethyl groups on the triazole ring.

    N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-acetamide: Has an acetamide group instead of a carboxamide group.

Uniqueness

N-(3,3-difluorocyclohexyl)-3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxamide is unique due to the presence of both the difluorocyclohexyl group and the dimethyl-substituted triazole ring. These structural features confer distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not observed in similar compounds.

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